molecular formula C13H19NO B1607475 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 35711-41-2

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1607475
CAS No.: 35711-41-2
M. Wt: 205.3 g/mol
InChI Key: HRRUKGPVBSKOJH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol It is characterized by a cyclohexyl group attached to a pyrrole ring, which is further substituted with two methyl groups and an aldehyde functional group

Preparation Methods

The synthesis of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with 2,5-dimethylpyrrole-3-carboxaldehyde under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in the formation of an alcohol.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. Additionally, the cyclohexyl and pyrrole moieties may interact with hydrophobic regions of proteins or other biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with similar compounds such as:

Properties

IUPAC Name

1-cyclohexyl-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-8-12(9-15)11(2)14(10)13-6-4-3-5-7-13/h8-9,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRUKGPVBSKOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358191
Record name 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35711-41-2
Record name 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Reactant of Route 6
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